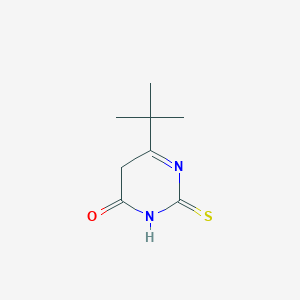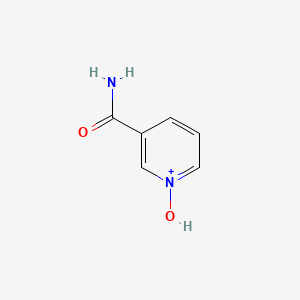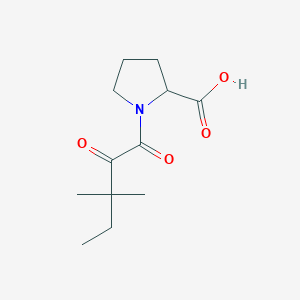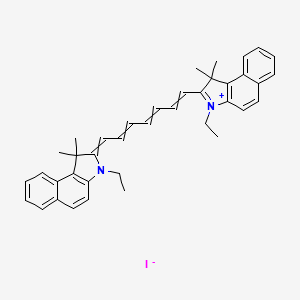
6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring with a thioxo group at the 2-position and a tert-butyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one typically involves the reaction of tert-butylamine with thiourea and a suitable aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the desired pyrimidine ring. The reaction conditions often include heating the reaction mixture to promote cyclization and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the tert-butyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidines.
Scientific Research Applications
6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form hydrogen bonds with active site residues, while the tert-butyl group provides steric hindrance that can influence the binding affinity and specificity. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A phenolic antioxidant with similar tert-butyl groups.
3,6-Di-tert-butyl-9H-carbazole: A carbazole derivative with tert-butyl groups at similar positions.
2,4,6-Tri-tert-butylphenol: Another phenolic compound with multiple tert-butyl groups.
Uniqueness
6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one is unique due to its combination of a thioxo group and a pyrimidine ring, which is not commonly found in other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
6-tert-butyl-2-sulfanylidene-5H-pyrimidin-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-8(2,3)5-4-6(11)10-7(12)9-5/h4H2,1-3H3,(H,10,11,12) |
InChI Key |
RTPJXYNRPZEHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=S)NC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Ammoniooxy)ethoxy]azanium dichloride](/img/structure/B12512529.png)




![4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride](/img/structure/B12512557.png)
![3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione](/img/structure/B12512569.png)


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine](/img/structure/B12512593.png)


